Inhibiteur du protéasome I

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

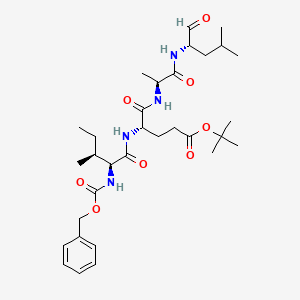

Z-Ile-Glu(O-t-butyl)-Ala-Leucinal is a synthetic peptide aldehyde compound with the molecular formula C32H50N4O8 and a molecular weight of 618.76 g/mol . This compound is often used in biochemical research due to its ability to inhibit proteasome activity, making it valuable in studies related to protein degradation and cellular processes.

Applications De Recherche Scientifique

Z-Ile-Glu(O-t-butyl)-Ala-Leucinal has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound in studies of peptide synthesis and modification.

Biology: Inhibits proteasome activity, making it valuable in research on protein degradation and cellular processes.

Medicine: Investigated for its potential therapeutic applications in diseases related to protein aggregation, such as neurodegenerative disorders.

Industry: Used in the development of proteasome inhibitors for pharmaceutical applications.

Mécanisme D'action

Target of Action

Proteasome Inhibitor I, also known as Z-Ile-Glu(O-t-butyl)-Ala-Leucinal, primarily targets the proteasome, a large multicatalytic protein complex responsible for the degradation of proteins into peptides . More specifically, it targets one of the proteolytic subunits within the proteasome . The proteasome plays an essential role in maintaining cellular homeostasis by controlling the degradation of the majority of regulatory proteins in eukaryotic cells, including proteins that control cell-cycle progression, apoptosis, and DNA repair .

Result of Action

The result of Proteasome Inhibitor I’s action is the induction of cell cycle arrest and apoptosis . This occurs via modulation of several pathways, including the stabilization of p53, activation of C-Jun NH2-terminal kinase (JNK), and deactivation of nuclear factor kappa-B (NFκB), leading to the activation of both intrinsic and extrinsic caspase cascades .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-Ile-Glu(O-t-butyl)-Ala-Leucinal involves multiple steps, typically starting with the protection of amino acids and subsequent coupling reactions. The general synthetic route includes:

Protection of Amino Acids: The amino acids are protected using tert-butyl (t-butyl) groups to prevent unwanted side reactions.

Coupling Reactions: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP).

Deprotection: The t-butyl protecting groups are removed under acidic conditions to yield the final peptide aldehyde.

Industrial Production Methods

Industrial production of Z-Ile-Glu(O-t-butyl)-Ala-Leucinal follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of protected amino acids are synthesized and coupled using automated peptide synthesizers.

Purification: The crude product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity level.

Quality Control: The final product undergoes rigorous quality control tests, including mass spectrometry and NMR spectroscopy, to ensure its purity and structural integrity.

Analyse Des Réactions Chimiques

Types of Reactions

Z-Ile-Glu(O-t-butyl)-Ala-Leucinal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution.

Major Products

Oxidation: Carboxylic acid derivatives

Reduction: Alcohol derivatives

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

MG132: Another peptide aldehyde proteasome inhibitor with a similar mechanism of action.

Lactacystin: A natural product that inhibits proteasome activity through a different mechanism.

Bortezomib: A clinically approved proteasome inhibitor used in the treatment of multiple myeloma.

Uniqueness

Z-Ile-Glu(O-t-butyl)-Ala-Leucinal is unique due to its specific structure and the presence of the t-butyl protecting group, which can influence its stability and reactivity. Its ability to inhibit proteasome activity with high specificity makes it a valuable tool in biochemical research .

Propriétés

IUPAC Name |

tert-butyl (4S)-5-[[(2S)-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50N4O8/c1-9-21(4)27(36-31(42)43-19-23-13-11-10-12-14-23)30(41)35-25(15-16-26(38)44-32(6,7)8)29(40)33-22(5)28(39)34-24(18-37)17-20(2)3/h10-14,18,20-22,24-25,27H,9,15-17,19H2,1-8H3,(H,33,40)(H,34,39)(H,35,41)(H,36,42)/t21-,22-,24-,25-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFTWYMXUWCOOB-YICLCXKGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158442-41-2 |

Source

|

| Record name | Proteasome inhibitor I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158442412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4S)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1141689.png)

![Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141699.png)